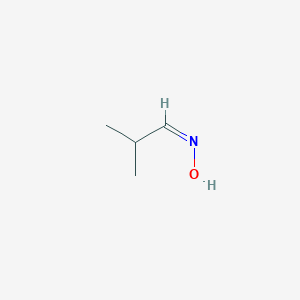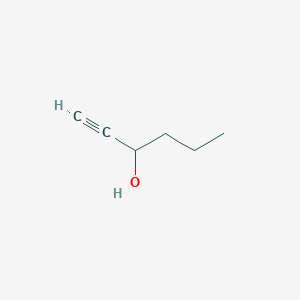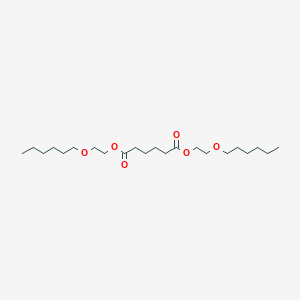
异丁醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyraldehyde oxime is an organic compound with the molecular formula C4H9NO. It is derived from isobutyraldehyde and hydroxylamine. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
科学研究应用
Isobutyraldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Isobutyraldehyde oxime, also known as Isobutylaldoxime, primarily targets kinases . It has been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
The oxime group in Isobutyraldehyde oxime contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique feature allows it to interact effectively with its kinase targets, inhibiting their activity and thus altering cellular processes .
Biochemical Pathways
Isobutyraldehyde oxime affects several biochemical pathways due to its broad-spectrum kinase inhibition. For instance, it can inhibit the AMPK and PI3K pathways, which are involved in cellular energy homeostasis and cell growth, respectively . Additionally, it can inhibit the cyclin-dependent kinase (CDK) pathway, which plays a crucial role in cell cycle regulation .
Pharmacokinetics
Oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .
Result of Action
The inhibition of various kinases by Isobutyraldehyde oxime can lead to a range of molecular and cellular effects. For example, the inhibition of AMPK can affect cellular energy balance, while the inhibition of PI3K can impact cell growth and survival . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .
生化分析
Biochemical Properties
Isobutyraldehyde Oxime, like other oximes, can interact with various enzymes, proteins, and other biomolecules. The presence of the oxime moiety affects the biological activity of the compounds
Cellular Effects
It is known that isobutyraldehyde, the parent compound of Isobutyraldehyde Oxime, can be produced by Escherichia coli through a unique metabolic pathway
Temporal Effects in Laboratory Settings
It is known that isobutyraldehyde, the parent compound, can be produced by Escherichia coli in a stable manner over several days . This suggests that Isobutyraldehyde Oxime might also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Isobutyraldehyde Oxime might be involved in the metabolic pathways related to isobutyraldehyde, its parent compound. Isobutyraldehyde is produced by Escherichia coli through the decarboxylation of α-ketoisovalerate, a derivative of valine . This suggests that Isobutyraldehyde Oxime might also be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: Isobutyraldehyde oxime is typically synthesized through the reaction of isobutyraldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under acidic or neutral conditions to facilitate the formation of the oxime. The general reaction is as follows:
Isobutyraldehyde+Hydroxylamine→Isobutyraldehyde Oxime+Water
Industrial Production Methods: In industrial settings, the production of isobutyraldehyde oxime may involve continuous processes where isobutyraldehyde and hydroxylamine are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the oxime. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Isobutyraldehyde oxime can undergo oxidation reactions to form corresponding nitriles or other oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various alkylating or acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Substituted oximes or other functionalized derivatives.
相似化合物的比较
Acetaldoxime: Derived from acetaldehyde, used in similar applications but with different reactivity due to its smaller size.
Benzaldoxime: Derived from benzaldehyde, used in the synthesis of aromatic compounds.
Cyclohexanone Oxime: Used in the production of caprolactam, a precursor to nylon.
Uniqueness: Isobutyraldehyde oxime is unique due to its branched structure, which imparts different steric and electronic properties compared to linear or aromatic oximes. This uniqueness makes it particularly useful in specific synthetic applications where such properties are advantageous.
属性
CAS 编号 |
151-00-8 |
|---|---|
分子式 |
C4H9NO |
分子量 |
87.12 g/mol |
IUPAC 名称 |
(NZ)-N-(2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3- |
InChI 键 |
SYJPAKDNFZLSMV-HYXAFXHYSA-N |
SMILES |
CC(C)C=NO |
手性 SMILES |
CC(C)/C=N\O |
规范 SMILES |
CC(C)C=NO |
Key on ui other cas no. |
151-00-8 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















